Evidence Item 1: Structural Differentiation via Hydrazide Linker Versus Amide-Linked Congeners
The target compound employs a benzohydrazide linker (–C(=O)NHNHC(=O)–), in structural contrast to the more prevalent benzamide-linked analogs such as N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 5967-53-3). The hydrazide introduces an additional hydrogen-bond donor (the terminal hydrazide NH) and extends the distance between the benzothiazole and the sulfonylphenyl rings by approximately 1.2–1.5 Å relative to the amide series . In the benzothiazole FAAH inhibitor series, SAR studies established that hydrogen-bonding capacity within the linker region is a critical determinant of potency, with the most potent analog (16j, IC50 ≈ 2 nM) achieving a >800-fold improvement over the initial hit by optimizing interactions in the enzyme's catalytic tunnel [1].
| Evidence Dimension | Linker hydrogen-bond donor count and spatial geometry |
|---|---|
| Target Compound Data | Benzohydrazide linker: 2 NH hydrogen-bond donors (hydrazide NH–NH), extended inter-ring distance |
| Comparator Or Baseline | Benzamide linker (CAS 5967-53-3): 1 NH hydrogen-bond donor (amide NH only), shorter inter-ring distance |
| Quantified Difference | Qualitative structural difference; quantitative affinity impact remains to be experimentally determined for this exact compound pair |
| Conditions | Computational structural comparison based on ChemNet and PubChem structural data; FAAH SAR context from Wang et al. (2009) |
Why This Matters
For researchers designing SAR campaigns or seeking probes with distinct hydrogen-bonding topologies, the hydrazide linker offers a structurally non-redundant alternative to amide-linked congeners that may engage different residues or alter binding mode.
- [1] Wang X, Sarris K, Kage K, et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009;52(1):170-180. doi:10.1021/jm801042a View Source
